methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Übersicht
Beschreibung
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway that is involved in the proliferation and survival of cancer cells and the activation of immune cells. By blocking BTK activity, this compound can induce apoptosis in cancer cells and reduce inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce apoptosis and inhibit the proliferation and survival of cancer cells. In animal models, this compound can reduce inflammation and autoimmune responses, as well as improve disease symptoms in models of multiple sclerosis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life in the body, which may limit its effectiveness in clinical settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in treating cancer. Another area of interest is the development of more potent and selective BTK inhibitors that may be more effective than this compound. Finally, additional preclinical studies are needed to better understand the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.
Wissenschaftliche Forschungsanwendungen
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-25-17(23)13-14-4-6-15(7-5-14)20-19(27)22-10-8-21(9-11-22)18(24)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVINXVLEFLIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.